![molecular formula C15H19N3O4 B13518523 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions . The pyrrolo[2,3-c]pyridine moiety may interact with specific enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc group and are used in similar synthetic applications.
Fmoc-protected amino acids: Another class of protected amino acids used in peptide synthesis.
Cbz-protected amino acids: These compounds use a carbobenzoxy (Cbz) group for protection.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is unique due to its combination of the Boc-protected amino group and the pyrrolo[2,3-c]pyridine moiety. This structure provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H19N3O4 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)6-9-7-17-12-8-16-5-4-10(9)12/h4-5,7-8,11,17H,6H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
OLVIVPKRNXYSLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


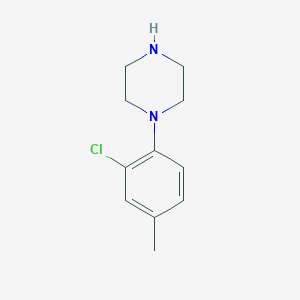
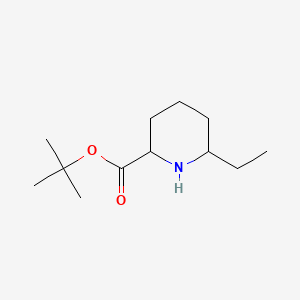
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
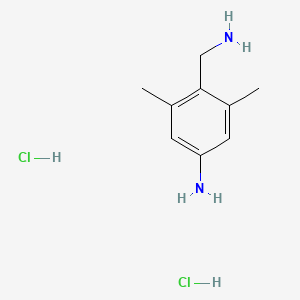
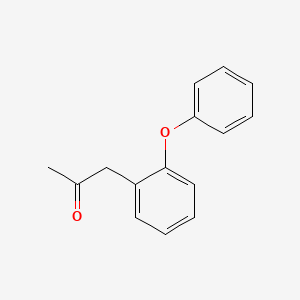
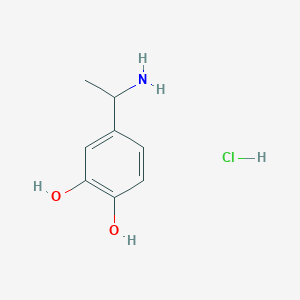
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
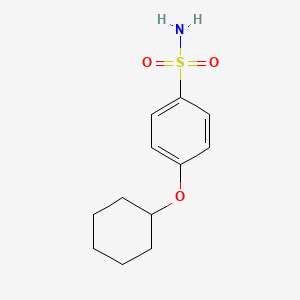
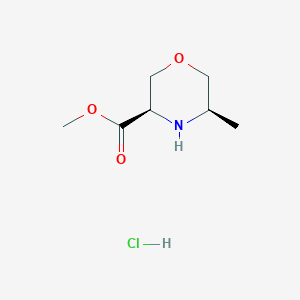
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
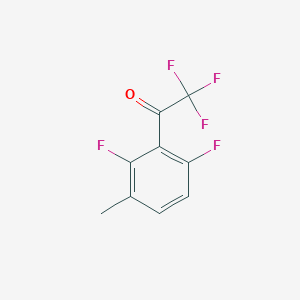
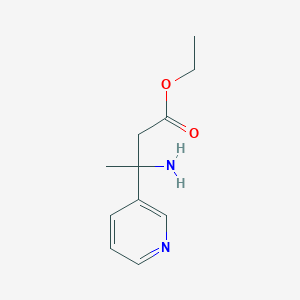
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
